molecular formula C32H42ClN5O3 B11931238 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

Cat. No.: B11931238
M. Wt: 580.2 g/mol
InChI Key: SGXCJGKDAXLWKL-UHFFFAOYSA-M
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Description

N-methyl-N’-(azide-PEG3)-Cy3 is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an azide group. This compound is primarily used in the field of bioconjugation and fluorescence imaging due to its unique properties, such as high solubility in aqueous media and the ability to undergo click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(azide-PEG3)-Cy3 typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a cyanine dye, where a PEG linker is attached to the dye molecule.

    Azidation: The PEGylated dye is then reacted with sodium azide to introduce the azide group.

    Methylation: Finally, the compound is methylated to obtain N-methyl-N’-(azide-PEG3)-Cy3.

The reaction conditions for these steps usually involve mild temperatures and the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of N-methyl-N’-(azide-PEG3)-Cy3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(azide-PEG3)-Cy3 undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Various nucleophiles can be used to substitute the azide group, depending on the desired product.

Major Products Formed

    Triazoles: Formed through click chemistry reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

N-methyl-N’-(azide-PEG3)-Cy3 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and functionalized materials.

    Biology: Employed in fluorescence imaging and labeling of biomolecules.

    Medicine: Utilized in diagnostic assays and therapeutic research.

    Industry: Applied in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-methyl-N’-(azide-PEG3)-Cy3 primarily involves its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, enabling the conjugation of the compound to various biomolecules and materials. The cyanine dye component provides fluorescence, allowing for the visualization and tracking of the conjugated molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N’-(azide-PEG3)-Cy3 is unique due to its specific combination of a cyanine dye, PEG linker, and azide group, which provides high solubility, efficient click chemistry reactivity, and strong fluorescence properties. This makes it particularly suitable for applications requiring precise bioconjugation and imaging.

Properties

Molecular Formula

C32H42ClN5O3

Molecular Weight

580.2 g/mol

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

InChI

InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1

InChI Key

SGXCJGKDAXLWKL-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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